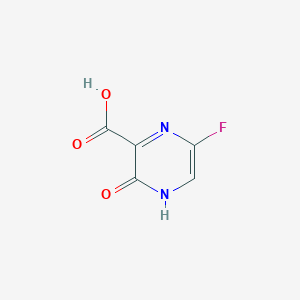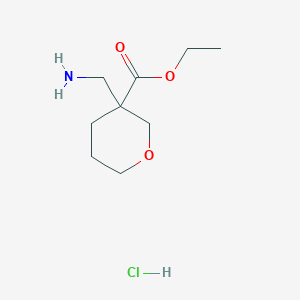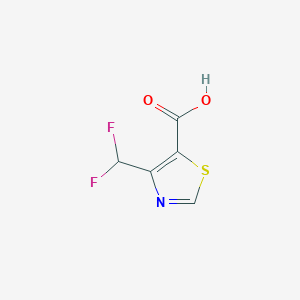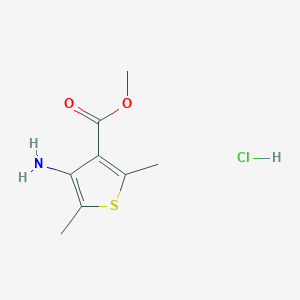
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Overview
Description
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid is a chemical compound known for its significant role in antiviral research. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, commercially known as favipiravir, is the RNA-dependent RNA polymerase of various RNA viruses . This enzyme is crucial for the replication of the viral genome, making it a key target for antiviral drugs.
Mode of Action
Favipiravir functions as a selective inhibitor of the RNA-dependent RNA polymerase . By inhibiting this enzyme, the compound prevents the replication of the viral genome, thereby inhibiting the proliferation of the virus .
Biochemical Pathways
It is known that the compound interferes with the replication of the viral genome, which is a critical step in the life cycle of rna viruses .
Result of Action
The inhibition of the RNA-dependent RNA polymerase by this compound results in a significant reduction in the replication of the viral genome . This leads to a decrease in the proliferation of the virus, thereby mitigating the effects of the viral infection .
Biochemical Analysis
Biochemical Properties
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of RNA-dependent RNA polymerase. This enzyme is essential for the replication of RNA viruses, and the compound’s inhibitory action makes it a valuable antiviral agent. The compound interacts with the enzyme by binding to its active site, thereby preventing the synthesis of viral RNA. Additionally, this compound has been shown to interact with other biomolecules such as proteins involved in viral replication, further enhancing its antiviral properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interfering with viral replication, leading to the inhibition of viral proliferation. This compound also impacts cell signaling pathways, particularly those involved in the immune response to viral infections. By modulating gene expression, this compound can enhance the expression of antiviral genes, thereby boosting the cell’s ability to combat viral infections .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the RNA-dependent RNA polymerase enzyme, inhibiting its activity and preventing viral RNA synthesis. This binding interaction is facilitated by the compound’s structural similarity to the natural substrates of the enzyme. Additionally, this compound can inhibit other enzymes involved in viral replication, further disrupting the viral life cycle. Changes in gene expression induced by the compound also contribute to its antiviral effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that the antiviral effects of this compound are sustained over time, with long-term exposure leading to a significant reduction in viral load. Prolonged exposure may also result in cellular toxicity, highlighting the importance of monitoring the compound’s stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings underscore the importance of determining the optimal dosage to maximize the antiviral benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions. Enzymes such as cytochrome P450 play a key role in the metabolism of this compound. The metabolic products of this compound are excreted primarily through the kidneys. The compound’s involvement in these metabolic pathways can influence its efficacy and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its antiviral effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with viral RNA and enzymes involved in viral replication. Additionally, this compound can be found in the nucleus, where it may influence gene expression and other nuclear processes. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid typically involves multiple steps. One common method starts with 3-hydroxypyrazine-2-carboxylic acid, which undergoes esterification and amidation. The pyrazine ring is then nitrated, followed by reduction of the nitro group using Raney nickel. Finally, the amino group is replaced with a fluorine atom .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized for higher yields and purity. For instance, a four-step method has been developed that includes esterification, amidation, nitration, and reduction, resulting in an overall yield of about 8% .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups.
Substitution: Halogenation, particularly fluorination, is a common substitution reaction for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Raney nickel is often used as a catalyst for reduction reactions.
Substitution: Fluorination can be achieved using reagents like Olah reagent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination of the amino group results in the formation of this compound .
Scientific Research Applications
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral properties.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Oseltamivir: Another antiviral compound, though structurally different, it shares similar applications in treating influenza.
Uniqueness: 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid is unique due to its specific interaction with viral RNA polymerase, making it a valuable compound in antiviral research. Its ability to inhibit a broad spectrum of RNA viruses sets it apart from other antiviral agents .
Properties
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYMULLJEWQQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)

![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B1435793.png)




![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine](/img/structure/B1435800.png)


